
Methyl 5-(1-adamantyl)-2-furoate
概要
説明
Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
Adamantane and its derivatives can be synthesized through various methods. For instance, polymers carrying adamantyl substituents in their side chains can be synthesized via step-growth and chain-growth polymerizations .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives have been synthesized via various reactions. For example, the introduction of the bulky adamantyl groups increased the polymerization rate and the molecular weight of the resulting polymer, compared with those for other alkyl methacrylates .
Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .
科学的研究の応用
Catalytic Arylation
Methyl 5-(1-adamantyl)-2-furoate has been studied for its potential in palladium-catalyzed direct arylation. Fu and Doucet (2011) found that the compound could be used to regioselectively synthesize 5-arylfurans without decarboxylation. This research highlights the compound's utility as an alternative substrate for the synthesis of mono- or poly-arylated furans (Fu & Doucet, 2011).
Antimicrobial and Anti-inflammatory Activity
Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and evaluated their antimicrobial and anti-inflammatory activities. The compounds displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria and pathogenic fungus Candida albicans. Additionally, some derivatives showed significant anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Synthesis of Derivatives
Kuticheva, Pevzner, and Petrov (2015) described the synthesis of methyl 5-acetyl-2-furoate, showcasing the compound's potential for creating various derivatives. This research is significant in exploring the synthesis pathways and potential applications of such derivatives (Kuticheva et al., 2015).
Biomass Transformation
Arias, Climent, Corma, and Iborra (2016) developed a catalytic process to produce alkyl 5-benzyl-2-furoates using this compound as an intermediate. This research has implications for sustainable biomass transformation and the synthesis of fine chemicals (Arias et al., 2016).
Oxidative Esterification
Deng, Song, Cui, Du, and Fu (2014) explored the oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural to prepare corresponding esters using Cox Oy -N@C catalysts. They achieved high yield and selectivity of FDCAM and methyl 2-furoate, demonstrating the compound's potential in green chemistry applications (Deng et al., 2014).
作用機序
Target of Action
Methyl 5-(1-adamantyl)-2-furoate is a derivative of adamantane, a class of compounds known for their wide range of biological activities . The primary targets of adamantane derivatives are often membrane proteins, such as the M2 protein of the influenza A virus . .
Mode of Action
Adamantane derivatives often interact with their targets by integrating into the lipid bilayer of cell membranes, disrupting normal function . This interaction can lead to changes in cellular processes, such as viral replication in the case of antiviral adamantanes .
Biochemical Pathways
Adamantane derivatives are known to affect various biochemical pathways depending on their specific targets . For example, antiviral adamantanes can inhibit the replication of influenza A virus by blocking the M2 proton channel .
Pharmacokinetics
Adamantane derivatives are generally known for their high lipophilicity, which can enhance their bioavailability . For example, amantadine, an adamantane derivative, has a bioavailability of 86–90% and is mainly excreted unchanged in urine .
Result of Action
The effects of adamantane derivatives can vary widely depending on their specific targets and modes of action .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with targets and its stability . .
Safety and Hazards
将来の方向性
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
生化学分析
Biochemical Properties
Methyl 5-(1-adamantyl)-2-furoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The adamantyl group, known for its rigidity and bulkiness, can influence the binding affinity and specificity of the compound towards target biomolecules. For instance, it has been observed that this compound can inhibit certain enzymes by fitting into their active sites and blocking substrate access. Additionally, the furoate moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
This compound exerts various effects on cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound can inhibit the activity of kinases involved in cell proliferation and survival, leading to altered gene expression and reduced cellular metabolism . Furthermore, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The adamantyl group can form stable hydrophobic interactions with non-polar regions of proteins, while the furoate moiety can engage in hydrogen bonding with polar residues. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for several hours, but its efficacy may decrease over time due to gradual degradation . In in vivo studies, long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by liver enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The adamantyl group can undergo hydroxylation, while the furoate moiety can be demethylated, resulting in the formation of active metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can be influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors .
特性
IUPAC Name |
methyl 5-(1-adamantyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-18-15(17)13-2-3-14(19-13)16-7-10-4-11(8-16)6-12(5-10)9-16/h2-3,10-12H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGPLXNUDHCWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)
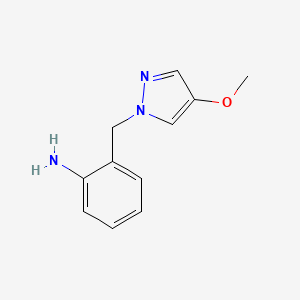



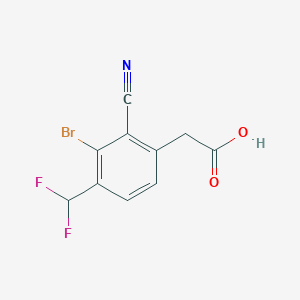

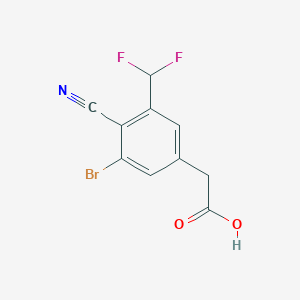
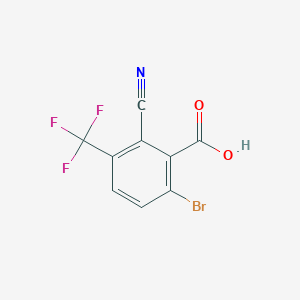

![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
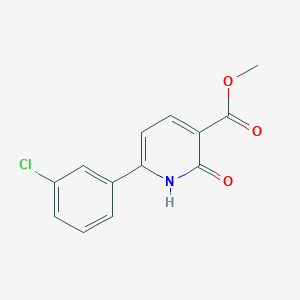
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
